N-tert-Butylacetamide

Catalog No.
S748940
CAS No.
762-84-5
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylacetamide

CAS Number

762-84-5

Product Name

N-tert-Butylacetamide

IUPAC Name

N-tert-butylacetamide

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8)

InChI Key

ACYFWRHALJTSCF-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C)C

Canonical SMILES

CC(=O)NC(C)(C)C

The exact mass of the compound N-tert-Butylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-tert-Butylacetamide (CAS 762-84-5) is a sterically hindered secondary amide characterized by a bulky tert-butyl group directly attached to the nitrogen atom. As a derivative of acetamide, it serves as a highly specialized structural model for peptide bonds, a resilient complexing agent in industrial sulfonation, and a specialized precursor in organic synthesis [1]. Its unique balance of a reactive carbonyl and a sterically protected N-H bond makes it a critical procurement choice when standard aliphatic amides like N-methylacetamide (NMA) or N,N-dimethylacetamide (DMAc) fail to provide sufficient steric shielding or specific conformational profiles.

Substituting N-tert-Butylacetamide with simpler analogs such as N-methylacetamide or acetamide fundamentally alters the steric and electronic environment of the amide bond, leading to process failures. In synthetic chemistry, amides lacking the bulky tertiary carbon at the nitrogen are highly susceptible to unwanted side reactions, such as irreversible N-sulfonation or degradation, preventing their use as recyclable complexing agents[1]. Furthermore, in computational and physical chemistry, the absence of the tert-butyl group drastically shifts internal rotational barriers and alters electron reactivity, rendering generic amides inadequate as models for sterically demanding environments or robust industrial solvent applications.

Enhanced Hydrated Electron Reactivity in Advanced Reduction Processes

In aqueous-phase advanced reduction processes (ARPs), the steric and electronic profile of the amide significantly influences its interaction with hydrated electrons. Quantitative kinetic studies demonstrate that N-tert-Butylacetamide exhibits a reaction rate constant of 1.20 × 10^7 M⁻¹s⁻¹. In direct comparison, the standard peptide model N-methylacetamide (NMA) shows a significantly lower reactivity of 2.30 × 10^6 M⁻¹s⁻¹. This ~5.2-fold increase highlights the specific influence of the tert-butyl group on electron-induced degradability [1].

Evidence DimensionReaction rate constant with hydrated electrons (k_eaq-)
Target Compound Data1.20 × 10^7 M⁻¹s⁻¹
Comparator Or BaselineN-methylacetamide (2.30 × 10^6 M⁻¹s⁻¹)
Quantified Difference5.2-fold higher reactivity for the target compound
ConditionsAqueous-phase advanced reduction processes (ARPs) at standard conditions

Crucial for environmental chemists and process engineers selecting precise amide models for electron-scavenging assays or predicting degradation kinetics.

Anomalous Acetyl Methyl Internal Rotation Barrier for Force Field Calibration

As a structural model for bulky peptide linkages, N-tert-Butylacetamide presents a counterintuitive conformational profile. Microwave spectroscopy reveals that the barrier to internal rotation of its acetyl methyl group is approximately 65 cm⁻¹. When compared to N-methylacetamide, which has a higher barrier of ~73.5 cm⁻¹, the bulky tert-butyl group actually decreases the rotational barrier by ~8.5 cm⁻¹ [1]. This unique steric-electronic interplay provides a highly specific data point for calibrating biomolecular force fields.

Evidence DimensionAcetyl methyl internal rotation barrier height
Target Compound Data~65 cm⁻¹
Comparator Or BaselineN-methylacetamide (~73.5 cm⁻¹)
Quantified Difference8.5 cm⁻¹ reduction in barrier height
ConditionsGas-phase molecular beam Fourier transform microwave spectroscopy

Enables computational chemists to accurately parameterize force fields for sterically hindered amides where standard NMA models fail to capture true rotational dynamics.

Superior Stability and Recovery in Industrial SO3 Complexation

In the synthesis of sulfonic acids, amides are used to form complexes with sulfur trioxide. However, primary or unhindered secondary amides often undergo irreversible side reactions. N-tert-Butylacetamide, possessing a tertiary carbon bonded directly to the nitrogen, sterically protects the amine center. This allows it to form a stable SO3 complex that selectively reacts with isobutylene, while enabling a 90% recovery rate of the intact N-tert-Butylacetamide via simple aqueous/organic extraction [1].

Evidence DimensionComplexing agent recovery rate post-sulfonation
Target Compound Data90% recovery of intact amide
Comparator Or BaselineUnhindered amides (prone to N-sulfonation and poor recovery)
Quantified DifferenceHigh-yield recyclability (90%) vs. irreversible degradation
ConditionsSO3 complexation and subsequent reaction with isobutylene at 35°C, followed by ethyl acetate extraction

Drives procurement for process scale-up by offering a highly recyclable, degradation-resistant SO3 carrier, significantly lowering long-term reagent costs.

Recyclable Complexing Agent in Industrial Sulfonation

Directly leveraging its resistance to N-sulfonation and 90% recovery rate, N-tert-Butylacetamide is utilized to safely handle and transfer SO3 in the synthesis of specialty sulfonic acids (e.g., methallyl sulfonic acid)[1].

Advanced Reduction Process (ARP) Modeling

Driven by its precisely quantified 5.2-fold higher reactivity with hydrated electrons compared to NMA, this compound serves as a specific chemical probe in wastewater treatment research to study the degradation kinetics of sterically hindered nitrogenous contaminants [2].

Biomolecular Force Field Parameterization

Utilizing its counterintuitively lowered 65 cm⁻¹ rotational barrier, computational chemistry groups procure this compound to refine molecular dynamics force fields (such as AMBER and GLYCAM) for bulky amino acid side chains and sterically hindered amides[3].

XLogP3

0.5

UNII

G3N1629KEM

Other CAS

762-84-5

Wikipedia

N-tert-Butylacetamide

Dates

Last modified: 08-15-2023

Explore Compound Types